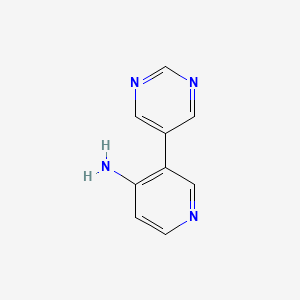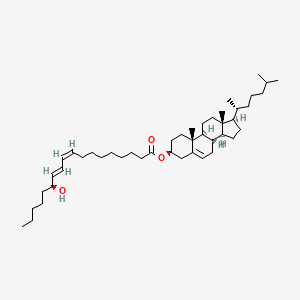
α-Linolensäure-d14
Übersicht
Beschreibung
α-Linolensäure-d14 ist eine deuteriummarkierte Form von α-Linolensäure, einer essentiellen Omega-3-Fettsäure. Diese Verbindung zeichnet sich durch das Vorhandensein von vierzehn Deuteriumatomen aus, die Wasserstoffatome im Molekül ersetzen. α-Linolensäure kommt häufig in Samenölen vor und ist für die menschliche Gesundheit unerlässlich, da sie vom menschlichen Körper nicht synthetisiert werden kann .
Wissenschaftliche Forschungsanwendungen
α-Linolensäure-d14 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:
Chemie: Als interner Standard in der Massenspektrometrie zur Quantifizierung von α-Linolensäure und ihren Metaboliten verwendet.
Biologie: In Studien eingesetzt, um Stoffwechselwege zu verfolgen und den Stoffwechsel von Omega-3-Fettsäuren zu verstehen.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen, Krebs und entzündlichen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln eingesetzt
Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Wege aus. Es wird zu langkettigen Omega-3-Fettsäuren wie Eicosapentaensäure und Docosahexaensäure metabolisiert, die entzündungshemmende und kardioprotektive Eigenschaften haben. Die Verbindung moduliert den PI3K/Akt-Signalweg und beeinflusst Prozesse wie Thrombose und Arrhythmie. Zusätzlich beeinflusst es den Fettstoffwechsel und senkt den Serumcholesterinspiegel .
Wirkmechanismus
Target of Action
Alpha-Linolenic Acid (ALA) is an essential C-18 n-3 polyunsaturated fatty acid (PUFA), which can be elongated to longer n-3 PUFAs, such as eicosapentaenoic acid (EPA) . These long-chain n-3 PUFAs are the primary targets of ALA . They play a crucial role in human health, particularly in cardiovascular diseases .
Mode of Action
ALA interacts with its targets (long-chain n-3 PUFAs) and exerts anti-inflammatory and pro-resolution effects either directly or through their oxylipin metabolites . It can affect the process of thrombotic through the modulation of PI3K/Akt signaling .
Biochemical Pathways
ALA is metabolized to oxylipins through the Lipoxygenase (LOX), the Cyclooxygenase (COX), and the Cytochrome P450 (CYP450) pathways . These pathways lead to the production of hydroperoxy-, epoxy-, mono-, and dihydroxylated oxylipins .
Pharmacokinetics
ALA is an essential fatty acid that cannot be synthesized by humans . It is typically ingested from food and then converted into eicosapentaenoic acid and docosahexaenoic acid in the body .
Result of Action
The action of ALA leads to an improved lipid profile, a reduction in the inflammatory biomarker C-reactive protein (CRP), and a reduction in cardiovascular diseases (CVDs) and all-cause mortality . In several mouse and cell models, it has been shown that ALA and some of its oxylipins have immunomodulating effects .
Action Environment
The therapeutic effect of ALA will be affected by the dosage . Environmental factors such as diet can influence the action, efficacy, and stability of ALA. For instance, diets rich in ALA have been suggested to have a beneficial role in human cardiovascular diseases .
Biochemische Analyse
Biochemical Properties
Alpha-Linolenic Acid-d14 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, enzymes such as AOC and OPR regulate the biochemical reaction of one alpha-Linolenic Acid metabolic node . These enzymes are involved in regulating the conversion of alpha-Linolenic Acid to JA during chilling responses .
Cellular Effects
Alpha-Linolenic Acid-d14 influences cell function significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-Linolenic Acid can influence the thrombus formation process by regulating PI3K/Akt signaling . It also has anti-arrhythmic properties and is associated with cardiovascular diseases and cancer .
Molecular Mechanism
At the molecular level, Alpha-Linolenic Acid-d14 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The genes encoding SAD, FAD2, FAD3, PDCT, PDAT, OLE, CLE, and SLE in the kernel were found to have bell-shaped expression patterns similar to the patterns of Alpha-Linolenic Acid accumulation in this tissue .
Metabolic Pathways
Alpha-Linolenic Acid-d14 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels. For instance, it is involved in unsaturated fatty acid metabolism .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
α-Linolensäure-d14 kann durch Deuterierung von α-Linolensäure synthetisiert werden. Der Prozess beinhaltet den Austausch von Wasserstoffatomen durch Deuteriumatome unter Verwendung von Deuteriumgas (D2) unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Palladium auf Kohlenstoff (Pd/C), und wird unter hohem Druck und hoher Temperatur durchgeführt, um eine vollständige Deuterierung zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Extraktion von α-Linolensäure aus natürlichen Quellen, gefolgt von der Deuterierung. Der Extraktionsprozess kann unter Verwendung von Lösungsmittelextraktionsmethoden durchgeführt werden, bei denen samenreiche Öle in α-Linolensäure mit Lösungsmitteln wie Hexan behandelt werden. Die extrahierte α-Linolensäure wird dann unter Verwendung von Deuteriumgas und einem geeigneten Katalysator deuteriert .
Analyse Chemischer Reaktionen
Arten von Reaktionen
α-Linolensäure-d14 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Hydroperoxiden und anderen Oxidationsprodukten oxidiert werden. Diese Reaktion wird typischerweise unter Verwendung von Oxidationsmitteln wie Sauerstoff oder Wasserstoffperoxid durchgeführt.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu gesättigten Fettsäuren reduziert werden.
Substitution: Deuteriumatome in this compound können durch andere Atome oder Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Sauerstoff, Wasserstoffperoxid und andere Oxidationsmittel.
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff (Pd/C)-Katalysator.
Substitution: Nukleophile wie Halogenide oder andere funktionelle Gruppen.
Hauptprodukte, die gebildet werden
Oxidation: Hydroperoxide, Aldehyde und Ketone.
Reduktion: Gesättigte Fettsäuren.
Substitution: Verschiedene substituierte Derivate abhängig von dem verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
α-Linolensäure-d14 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Studien ermöglicht. Ähnliche Verbindungen umfassen:
α-Linolensäure: Die nicht deuterierte Form, die häufig in Samenölen vorkommt.
Gamma-Linolensäure: Eine Omega-6-Fettsäure mit ähnlichen entzündungshemmenden Eigenschaften.
Eicosapentaensäure: Eine langkettige Omega-3-Fettsäure, die aus α-Linolensäure gewonnen wird.
Docosahexaensäure: Eine weitere langkettige Omega-3-Fettsäure mit bedeutenden gesundheitlichen Vorteilen.
This compound zeichnet sich durch seine Verwendung in der stabilen Isotopenmarkierung aus, was es zu einem wertvollen Werkzeug in der Forschung und in analytischen Anwendungen macht.
Eigenschaften
IUPAC Name |
(9Z,12Z,15Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriooctadeca-9,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i11D2,12D2,13D2,14D2,15D2,16D2,17D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-VZRNVSMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(/C=C\C/C=C\C/C=C\CC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is alpha-linolenic acid-d14 used in this study on polyunsaturated fatty acids?
A1: Alpha-linolenic acid-d14 serves as an internal standard in the LC-MS/MS method described in the paper []. Internal standards are crucial for quantitative analysis as they help correct for variations during sample preparation and analysis, leading to more accurate and reliable results.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)


